molecular formula C12H16O4 B13596886 (4-Ethoxy-3-methoxyphenyl)propanoic acid

(4-Ethoxy-3-methoxyphenyl)propanoic acid

Cat. No.: B13596886
M. Wt: 224.25 g/mol
InChI Key: VQEUCGIVHSQBAK-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a propanoic acid backbone attached to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. For instance, it has been utilized as an intermediate in pharmaceutical synthesis, such as in the preparation of dihydroisoquinoline derivatives targeting relaxin family peptide receptors . Its molecular formula is inferred as C₁₂H₁₆O₄, with modifications like esterification or amidation observed in related compounds .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-4-16-10-6-5-9(7-11(10)15-3)8(2)12(13)14/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

VQEUCGIVHSQBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Classical Knoevenagel Condensation Followed by Decarboxylation

One common synthetic route involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base catalyst, typically piperidine, in alcoholic solvents such as ethanol or methanol. This reaction produces the corresponding cinnamic acid derivative, which upon heating undergoes decarboxylation to yield (4-ethoxy-3-methoxyphenyl)propanoic acid.

  • Reaction conditions: Reflux in ethanol or methanol with piperidine catalyst.
  • Key step: Decarboxylation under heating to remove the carboxyl group from the intermediate.
  • Yield and purity: Optimized reaction conditions can enhance yield and purity, suitable for scale-up in industrial applications.
Step Reagents/Conditions Outcome
Knoevenagel condensation 4-ethoxy-3-methoxybenzaldehyde, malonic acid, piperidine, ethanol Formation of cinnamic acid intermediate
Decarboxylation Heating under reflux (4-Ethoxy-3-methoxyphenyl)propanoic acid

This method is widely used due to its straightforward approach and the availability of starting materials. The presence of ethoxy and methoxy groups influences the reactivity and facilitates the formation of the desired product.

Enantioselective Biocatalytic Synthesis

A more advanced method involves the enantioselective synthesis of ethyl (S)-2-ethoxy-3-(4-methoxyphenyl)propanoate, a close analogue, using biocatalysts such as Old Yellow Enzymes (OYEs). This approach couples enzymatic asymmetric reduction with in situ substrate feeding and product removal to enhance productivity.

  • Biocatalysts: Recombinant OYEs and glucose dehydrogenase for cofactor regeneration.
  • Process: Enzymatic reduction followed by chemical oxidation.
  • Yield and enantiomeric excess: Up to 94% yield with 98% enantiomeric excess.
  • Advantages: High stereoselectivity, environmentally friendly, scalable.

Though this method is focused on ethyl esters, it provides a framework for synthesizing chiral derivatives of (4-ethoxy-3-methoxyphenyl)propanoic acid with potential pharmaceutical applications.

Multi-Step Synthetic Route via Epoxide Ring Opening and Oxidation

A patented synthetic process describes the preparation of (S)-2-ethoxy-3-(4-methoxyphenyl)propanoic acid derivatives involving:

  • Step (a): Regioselective ring opening of an epoxide with 4-methoxyphenylmagnesium bromide in the presence of copper(I) iodide catalyst to afford a secondary alcohol intermediate.
  • Step (b): O-alkylation of the secondary alcohol with ethyl iodide in anhydrous dimethylformamide (DMF) to produce an ethylated derivative without loss of optical purity.
  • Step (c): Debenzylation to yield a primary hydroxy compound.
  • Step (d): Oxidation using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and bleach under buffered conditions to form the acid.
  • Step (e): Optional demethylation and esterification steps to furnish the final product.

This process achieves high yields (up to 90%) and excellent enantiomeric excess (>97.8%), with the product confirmed by IR, NMR, and mass spectrometry analyses.

Step Reaction Type Reagents/Conditions Yield (%) Notes
a Epoxide ring opening 4-methoxyphenylmagnesium bromide, CuI catalyst 83 Regioselective, stereocontrolled
b O-alkylation Ethyl iodide, base, anhydrous DMF 93 Maintains optical purity
c Debenzylation Pd/C or TiCl4/dichloromethane 88 Removes protecting groups
d Oxidation TEMPO, bleach, phosphate buffer (pH 6.8) 86 Converts alcohol to acid
e Demethylation/Esterification Acidic conditions, ethanol or isopropanol 85-90 Final product formation

This method is advantageous for producing enantiomerically pure compounds suitable for pharmaceutical intermediates.

Claisen Condensation Route

Another synthetic approach involves a Claisen-type condensation between p-anisaldehyde and ethyl ethoxyacetate to form ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a precursor to the target acid.

  • Key feature: Excess ester promotes elimination during condensation.
  • Scale: Successfully performed on 2000-L scale.
  • Overall yield: Approximately 19% over seven steps.
  • Application: Useful for large-scale industrial synthesis despite moderate overall yield.

Hydrolysis and Crystallization Techniques

Hydrolysis of ethyl esters followed by acidification and crystallization is commonly employed to obtain the free acid form of (4-ethoxy-3-methoxyphenyl)propanoic acid with high purity.

  • Typical conditions: Hydrolysis with lithium hydroxide or sodium hydroxide in aqueous media at ambient temperature.
  • Work-up: Acidification with sulfuric or acetic acid to pH 1-3.
  • Purification: Crystallization by seeding or solvent evaporation.
  • Purity: Chemical purity >99.7%, enantiomeric excess >97.8% achievable.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Enantiomeric Excess (%) Scale/Notes
Knoevenagel condensation + decarboxylation Condensation of aldehyde with malonic acid, decarboxylation Moderate to high Racemic or not specified Simple, scalable
Biocatalytic enantioselective synthesis Enzymatic reduction + oxidation 94 98 Environmentally friendly, high stereo control
Epoxide ring opening + oxidation (patent) Grignard addition, O-alkylation, oxidation 85-93 >97.8 Multi-step, high purity
Claisen condensation Claisen condensation of aldehyde and ester 19 (overall) Not specified Large scale, moderate yield
Hydrolysis + crystallization Ester hydrolysis, acidification, crystallization 52-90 >97.8 Purification step, high purity

Research Outcomes and Perspectives

  • The combination of ethoxy and methoxy substituents on the phenyl ring enhances chemical reactivity and biological activity, making this compound valuable in medicinal chemistry.
  • Enantioselective methods have been developed to produce chiral derivatives with high stereochemical purity, important for pharmaceutical applications.
  • Industrial-scale syntheses focus on optimizing yield, purity, and environmental impact, balancing multi-step complexity with process efficiency.
  • The compound’s biological activities, including potential anti-inflammatory effects and enzyme modulation, drive ongoing research into improved synthetic routes.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways . For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes involved in inflammatory pathways , thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and chemical properties of phenylpropanoic acids are heavily influenced by substituents on the aromatic ring. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (Dihydroferulic acid) Hydroxy (4), Methoxy (3) C₁₀H₁₂O₄ Metabolite of ferulic acid; involved in colonic fermentation .
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chloro (3,5), Hydroxy (4) C₉H₈Cl₂O₃ Antimicrobial activity against E. coli and S. aureus .
α-(4-Isobutylphenyl)propanoic acid (Ibuprofen) Isobutyl (4) C₁₃H₁₈O₂ Nonsteroidal anti-inflammatory drug (NSAID); COX inhibitor .
3-(4-Methoxyphenyl)propanoic acid Methoxy (4) C₁₀H₁₂O₃ Structural simplicity; used in flavor and fragrance research .
3-Amino-3-(4-methoxyphenyl)propanoic acid Methoxy (4), Amino (3) C₁₀H₁₃NO₃ Modified backbone with amino group; potential pharmaceutical applications .

Physicochemical Properties

  • Solubility and LogP: While direct data for the target compound are lacking, analogs like 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (XLogP3 = 1.9) suggest moderate hydrophobicity due to aromatic substituents .
  • Synthesis: The ethoxy-methoxy substitution pattern is synthesized via coupling reactions involving intermediates like 2-(4-ethoxy-3-methoxyphenyl)ethan-1-amine and propanoic acid derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Ethoxy-3-methoxyphenyl)propanoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, intermediates like 4-ethoxy-3-methoxybenzaldehyde can undergo condensation with malonic acid derivatives under acidic conditions (e.g., H₂SO₄) to form the propanoic acid backbone. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity. Reaction optimization includes controlling temperature (70–90°C) and stoichiometric ratios of reagents like LiAlH₄ for reductions .

Q. How is (4-Ethoxy-3-methoxyphenyl)propanoic acid characterized analytically, and what parameters ensure batch consistency?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98%) and monitor degradation products. Retention time comparison against certified standards is critical .
  • NMR : ¹H-NMR (DMSO-d₆) identifies key peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (ethoxy and methoxy groups), δ 2.5–2.8 ppm (propanoic acid CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 239.27) .

Advanced Research Questions

Q. How does (4-Ethoxy-3-methoxyphenyl)propanoic acid interact with cytochrome P450 enzymes, and what experimental models validate these interactions?

  • Methodological Answer : The compound is screened using recombinant human CYP2B6 microsomes. Activity assays (e.g., 7-ethoxy-4-trifluoromethylcoumarin O-deethylase) quantify metabolic turnover. Incubations at 37°C with NADPH-regenerating systems measure metabolite formation via fluorescence (Ex/Em: 410/510 nm). Competitive inhibition studies (e.g., ketoconazole as control) determine IC₅₀ values. Lot-to-lot variability in microsomal activity necessitates normalization to protein content .

Q. What structural modifications of (4-Ethoxy-3-methoxyphenyl)propanoic acid enhance its bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer :

  • Modifications : Introduce substituents at the phenyl ring (e.g., halogens, nitro groups) or replace the ethoxy group with bulkier alkoxy chains. For example, 3-(4-ethoxy-3-methoxyphenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid (a structural analog) shows improved enzyme inhibition due to isoindolin-induced steric effects .
  • SAR Analysis : Comparative assays (e.g., IC₅₀ against COX-2 or MMP-3) highlight critical groups. Molecular docking (AutoDock Vina) predicts binding affinities to targets like MMP-3’s catalytic zinc site .

Q. How do solubility and dimerization tendencies of (4-Ethoxy-3-methoxyphenyl)propanoic acid affect its experimental applications?

  • Methodological Answer : The compound’s carboxylic acid group promotes dimerization in non-polar solvents (e.g., hexane), reducing solubility. Excess enthalpy measurements (via calorimetry) and NRHB modeling quantify dimerization equilibrium. To mitigate, use polar aprotic solvents (DMSO) or buffer systems (pH 7.4 PBS) for in vitro assays. Solubility enhancers like β-cyclodextrin improve bioavailability in pharmacokinetic studies .

Q. What are the stability and storage protocols for (4-Ethoxy-3-methoxyphenyl)propanoic acid under laboratory conditions?

  • Methodological Answer : Store at –20°C in airtight, amber vials to prevent photodegradation. Stability testing via accelerated degradation (40°C/75% RH for 4 weeks) monitors purity loss by HPLC. Lyophilization extends shelf life >24 months. Avoid aqueous solutions >pH 8.0 to prevent hydrolysis of the ethoxy group .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activities of (4-Ethoxy-3-methoxyphenyl)propanoic acid derivatives?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies). For inconsistent IC₅₀ values, standardize enzyme sources (e.g., recombinant vs. liver microsomes) and normalize to positive controls (e.g., indomethacin for COX inhibition). Meta-analyses of lot-specific activity data (provided by suppliers like Calbiochem) identify batch-dependent variability .

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